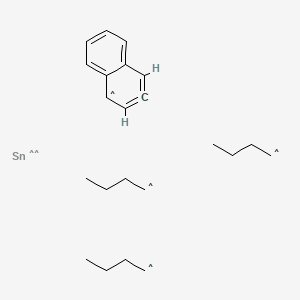

2-Naphthyltributylstannane

Description

2-Naphthyltributylstannane is an organotin compound featuring a naphthalene ring substituted at the 2-position with a tributylstannyl group. Such compounds are pivotal in synthetic organic chemistry, particularly in Stille cross-coupling reactions, where they act as efficient transmetallation agents for constructing carbon-carbon bonds . For instance, 2-Naphthalenesulfonyl chloride (CAS 93-11-8) has a molecular weight of 226.68 g/mol and a melting point of 74–78°C , highlighting the influence of substituents on thermal stability and molecular bulk.

Properties

Molecular Formula |

C22H34Sn |

|---|---|

Molecular Weight |

417.2 g/mol |

InChI |

InChI=1S/C10H7.3C4H9.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-3-4-2;/h1-3,5-8H;3*1,3-4H2,2H3; |

InChI Key |

PEIKLLUHNOJFSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC[CH2].CCC[CH2].CCC[CH2].C1=CC=C2C=C=C[CH]C2=C1.[Sn] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Naphthyltributylstannane with structurally related naphthalene derivatives and organotin compounds.

Key Observations :

- Molecular Weight : The tributyltin group significantly increases molecular weight compared to sulfonyl or thiol derivatives. For example, this compound (~395.2 g/mol) is ~75% heavier than 2-Naphthalenesulfonyl chloride (226.68 g/mol) .

- Thermal Stability: Sulfonyl chlorides (e.g., 74–78°C ) exhibit higher melting points than organotin compounds, which are typically liquids or low-melting solids due to weaker intermolecular forces.

Reactivity and Functional Utility

- However, steric hindrance from the naphthyl group could reduce reaction rates .

- Sulfonyl vs. Stannyl Reactivity : Sulfonyl chlorides (e.g., 2-Naphthalenesulfonyl chloride) participate in nucleophilic substitutions, whereas stannanes undergo transmetallation or radical reactions. This divergence underscores the role of substituents in directing reactivity .

Toxicity and Handling

Organotin compounds, including this compound, require careful handling due to their neurotoxic and immunotoxic effects. In contrast, naphthalene derivatives like 2-methylnaphthalene exhibit lower acute toxicity but pose environmental persistence concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.